N-(tert-Butyldimethylsilyl)phthalimide
Overview
Description
Molecular Structure Analysis
The molecular formula of “N-(tert-Butyldimethylsilyl)phthalimide” is C14H19NO2Si . The molecular weight is 261.39200 .Physical And Chemical Properties Analysis
“N-(tert-Butyldimethylsilyl)phthalimide” has a density of 1.09g/cm3 . Its boiling point is 336ºC at 760 mmHg , and its melting point is 115-119ºC (lit.) . The flash point is 157ºC .Scientific Research Applications
Summary of the Application
“N-(tert-Butyldimethylsilyl)phthalimide” is used as a derivatization agent for determining isotopic enrichment of glycerol in very-low density lipoproteins (VLDL). This plays an important role in the study of VLDL metabolism, including basic and clinical research .
Methods of Application or Experimental Procedures
The compound is used in a gas chromatography/mass spectrometry (GC/MS) method for glycerol enrichment that measures the intact glycerol backbone and is suitable for electron ionization (EI), which is widely available .
Results or Outcomes
The method was significantly improved, producing a stable derivative and increasing recovery 27-fold in standards. It can be used to rule out the known problem of tracer recycling in studies of VLDL kinetics .
2. Use in the Synthesis of N-Nitrosamines
Summary of the Application
“N-(tert-Butyldimethylsilyl)phthalimide” is used in the synthesis of various N-nitroso compounds from secondary amines .
Methods of Application or Experimental Procedures
The compound is used under solvent-free conditions. The acid labile protecting groups such as tert-butyldimethylsilyl (TBDMS) and tert-butyloxycarbonyl (Boc) as well as sensitive functional groups such as phenols, olefins and alkynes are found to be stable under the standard reaction conditions .
Results or Outcomes
The method offers broad substrate scope, metal and acid free conditions, easy isolation procedure and excellent yields .
3. Transamidation of Unactivated Amides
Summary of the Application
“N-(tert-Butyldimethylsilyl)phthalimide” is used in the transamidation of unactivated amides. Transamidation has been an essential topic in the formation of amide bonds over the conventional route due to chemoselectivity and greenside products .
Methods of Application or Experimental Procedures
The compound is used in the formylation of various amines and hydrazides with the help of tert-butyldimethylsilyl triflate (TBSOTf) as an activator .
Results or Outcomes
This method offers a new way to perform the formylation of various amines and hydrazides .
4. Synthesis of Organic π-Conjugated Small Molecules
Summary of the Application
“N-(tert-Butyldimethylsilyl)phthalimide” is used in the synthesis of organic π-conjugated small molecules with bithiophene-phthalimide backbones bearing alkyl chains of different symmetry, length and branching character .
Methods of Application or Experimental Procedures
The compound is synthesized using optimized microwave and direct heteroarylation protocols .
Results or Outcomes
The influence of solubilizing alkyl side chains is not limited to promoting material solubility, and has been shown to play a crucial role in the self-assembly tendencies, impacting optoelectronic properties and performance .
5. GC-MS Derivatization of Neurochemicals
Summary of the Application
“N-(tert-Butyldimethylsilyl)phthalimide” is used in GC-MS derivatization of neurochemicals. This method is extremely versatile as a wide variety of functional groups are derivatized, including –COOH, –NH2, –SH, –SO2H, –OH, –C=O, and –NH–OH groups .
Methods of Application or Experimental Procedures
The compound is used in GC-MS methodology, which includes the derivatization of various neurochemicals prior to GC-MS .
Results or Outcomes
This method offers a versatile approach to the analysis of neurochemicals, providing a wide range of derivatized functional groups .
6. Preparation of Isoxazoline N-Oxides
Summary of the Application
“N-(tert-Butyldimethylsilyl)phthalimide” is used in the preparation of isoxazoline N-oxides from α-bromonitroalkanes and olefins .
Methods of Application or Experimental Procedures
The compound is used in the synthesis of isoxazoline N-oxides, which are prepared from α-bromonitroalkanes and olefins .
Results or Outcomes
This method offers a new way to synthesize isoxazoline N-oxides .
Safety And Hazards
“N-(tert-Butyldimethylsilyl)phthalimide” is intended for R&D use only and is not for medicinal, household, or other use . In case of inhalation, move the victim into fresh air . If skin contact occurs, take off contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .
properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2Si/c1-14(2,3)18(4,5)15-12(16)10-8-6-7-9-11(10)13(15)17/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJNRHYJHTYODK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404151 | |
Record name | N-(tert-Butyldimethylsilyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butyldimethylsilyl)phthalimide | |
CAS RN |
79293-84-8 | |
Record name | N-(tert-Butyldimethylsilyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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